molecular formula C14H22N2O3S B501689 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine CAS No. 915926-94-2

1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine

Cat. No. B501689
CAS RN: 915926-94-2
M. Wt: 298.4g/mol
InChI Key: IGCSQPDBIHXKPR-UHFFFAOYSA-N
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Description

1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine, also known as EMS, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. EMS is a piperazine derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine is not fully understood, but it is thought to act as an allosteric modulator of ion channels and receptors. 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has been shown to enhance the activity of the GABA receptor and to inhibit the activity of the 5-HT1A receptor. 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has also been shown to inhibit the activity of voltage-gated calcium channels, which play a role in neurotransmitter release.
Biochemical and Physiological Effects:
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has various biochemical and physiological effects, including its ability to modulate ion channels and receptors in the nervous system. 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has been shown to enhance the inhibitory effects of GABA on neuronal activity, which can lead to anxiolytic and anticonvulsant effects. 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has also been shown to have antidepressant effects, which may be related to its modulation of the 5-HT1A receptor. Other physiological effects of 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine include its ability to inhibit platelet aggregation and to induce vasodilation.

Advantages and Limitations for Lab Experiments

1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has several advantages for lab experiments, including its high affinity for ion channels and receptors, its ability to act as a fluorescent probe, and its well-characterized mechanism of action. However, 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

For research on 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine include its potential use as a therapeutic agent for various neurological and psychiatric disorders, including anxiety, depression, and epilepsy. 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine may also have potential applications in the development of new drugs that target ion channels and receptors in the nervous system. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine and its effects on various ion channels and receptors.

Synthesis Methods

1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has been synthesized using various methods, including the reaction of 1-methylpiperazine with 3-ethyl-4-methoxybenzenesulfonyl chloride in the presence of a base, and the reaction of 1-(3-ethyl-4-methoxyphenyl)sulfonyl-4-methylpiperazine with methyl iodide. These methods have been optimized to produce high yields of 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine with good purity.

Scientific Research Applications

1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has been used in various scientific research applications, including as a tool to study the function of ion channels and receptors in the nervous system. 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has also been used in studies of the GABA receptor, which is the major inhibitory neurotransmitter in the brain. Other research applications of 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine include its use as a fluorescent probe for the detection of calcium ions in cells.

properties

IUPAC Name

1-(3-ethyl-4-methoxyphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-4-12-11-13(5-6-14(12)19-3)20(17,18)16-9-7-15(2)8-10-16/h5-6,11H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCSQPDBIHXKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine

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